molecular formula C18H30S3 B1592877 1,3,5-Tris(tert-butylthio)benzene CAS No. 260968-03-4

1,3,5-Tris(tert-butylthio)benzene

Cat. No. B1592877
CAS RN: 260968-03-4
M. Wt: 342.6 g/mol
InChI Key: ZIHOGUOAVUUMKB-UHFFFAOYSA-N
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Description

1,3,5-Tris(tert-butylthio)benzene (1,3,5-TTBB) is a chemical compound belonging to the class of heterocyclic compounds, which is used in a variety of scientific research applications. It is the most stable form of the tris-thioethers of benzene and is synthesized through a nucleophilic substitution reaction. 1,3,5-TTBB is known for its unique properties, such as its low toxicity and its ability to act as an organosulfur reagent, making it a useful molecule for chemical synthesis. In addition, 1,3,5-TTBB has been studied for its biochemical and physiological effects, as well as its potential applications in the laboratory.

Scientific Research Applications

Structural Diversity in Organometallic Compounds

1,3,5-Tris(tert-butylthio)benzene derivatives play a role in the structural diversity of certain organometallic compounds. For instance, the study of the one-electron reduction of tris(di-tert-butylmethylsilyl)stannyl radical in various solvents reveals different anionic structures depending on the reaction conditions, highlighting the structural versatility of these compounds (Fukawa et al., 2004).

Role in Antioxidants and Stabilizers

These compounds are significant in the field of antioxidants and stabilizers. The transformation of similar compounds during reactions with tert-butylperoxyls demonstrates their role in the oxidation process of certain materials and their impact on the antioxidative property (Lerchová & Pospíšil, 1974).

Magnetic Properties and Electron Exchange

Research into benzenetriyltris compounds, including those with tert-butyl groups, has contributed to understanding magnetic properties and intramolecular electron exchange. For example, 1,3,5-benzenetriyltris(N-tert-butyl nitroxide) and its analogs show quartet ground states, which are critical in studying magnetic susceptibility and electron exchange (Kanno et al., 1993).

Synthesis Methods and Organic Synthesis Intermediates

These compounds are valuable as intermediates in organic synthesis. For example, the synthesis of 1,3,5-tritert-butoxycarbonylamino benzyloxy benzene from 3-aminobenzyl alcohol demonstrates their utility in pharmaceutical industry, pesticide preparation, and organic material production (We, 2015).

properties

IUPAC Name

1,3,5-tris(tert-butylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30S3/c1-16(2,3)19-13-10-14(20-17(4,5)6)12-15(11-13)21-18(7,8)9/h10-12H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHOGUOAVUUMKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SC1=CC(=CC(=C1)SC(C)(C)C)SC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10626972
Record name 1,3,5-Tris(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Tris(tert-butylthio)benzene

CAS RN

260968-03-4
Record name 1,3,5-Tris(tert-butylsulfanyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10626972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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